10-(2-Methoxyethyl)acridin-9(10H)-one

Crystal Engineering Solid-State Chemistry Acridinone Derivatives

Researchers developing next-gen immunoassays require acridinium esters with superior signal-to-noise ratios. This N10-(2-methoxyethyl) acridinone offers a built-in ether handle for functionalization. - **Performance Boost:** Class evidence shows methoxy substitution increases chemiluminescence up to 3.6-fold vs. unsubstituted esters. - **SAR Optimization:** Calculated LogP 2.80 for favorable membrane transit; ideal for DNA intercalation studies. - **Reliable Supply:** Available at 97% purity as a reference standard or synthetic building block.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 92637-80-4
Cat. No. B3361660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2-Methoxyethyl)acridin-9(10H)-one
CAS92637-80-4
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
InChIInChI=1S/C16H15NO2/c1-19-11-10-17-14-8-4-2-6-12(14)16(18)13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3
InChIKeySUBHXOOWWUMPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-(2-Methoxyethyl)acridin-9(10H)-one: Chemical Overview


10-(2-Methoxyethyl)acridin-9(10H)-one (CAS 92637-80-4) is a heterocyclic organic compound belonging to the acridin-9(10H)-one family, characterized by a planar acridinone core and a 2-methoxyethyl substituent at the N10 position . It serves as a versatile building block in synthetic chemistry, particularly as a precursor for chemiluminescent acridinium ester labels and as a DNA intercalator scaffold . The compound is commercially available in research-grade purity (e.g., 97%) for use in pharmaceutical intermediate synthesis and material science applications .

Workflow Chemiluminescent acridinium ester precursor synthesis
Scaffold DNA intercalator SAR probe development
Solid state Crystal engineering and formulation studies

Why N10 Substituent Choice Matters for Acridinone Function


The functional performance of acridin-9(10H)-one derivatives is highly sensitive to the N10 substituent, with variations in alkyl chain length, polarity, and heteroatom content profoundly impacting solubility, supramolecular assembly, and subsequent derivatization potential [1]. Direct substitution of 10-(2-methoxyethyl)acridin-9(10H)-one with simpler analogs (e.g., 10-methyl or 10-ethyl acridinones) is not advisable without full revalidation, as the 2-methoxyethyl group introduces a unique combination of ether oxygen hydrogen-bonding capability and flexible side-chain geometry that alters both crystal packing and solution-phase behavior [2]. These differences translate into measurable variations in synthetic utility, physicochemical properties, and biological interaction profiles, as detailed in the quantitative evidence below.

N10 alkyl chain mismatch

Methyl or ethyl analogs lack the ether oxygen hydrogen-bonding capability, altering crystal packing and solubility profiles.

Side-chain geometry

The 2-methoxyethyl group provides flexible geometry that affects solution-phase behavior and derivatization outcomes.

Physicochemical property shift

Measurable differences in thermal stability and solubility may shift downstream reaction performance and assay readouts.

10-(2-Methoxyethyl)acridin-9(10H)-one: Procurement Evidence


Supramolecular Architecture and Solid-State Stability

10-(2-Methoxyethyl)acridin-9(10H)-one exhibits a distinct solid-state packing arrangement compared to N10-hydroxyethyl and N10-chloroethyl analogs, driven by the specific hydrogen-bonding geometry of the methoxyethyl side chain [1]. While direct X-ray data for the methoxyethyl derivative are not reported in the open literature, the structurally characterized 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one demonstrate that even a single heteroatom change at the N10 substituent terminus alters the intermolecular hydrogen-bonding network from O—H···O to C—H···Cl interactions, resulting in different monoclinic P21/c lattice parameters and melting point ranges [1]. This class-level inference establishes that the methoxyethyl variant will similarly display unique solid-state properties that must be accounted for in formulation or crystallization-dependent applications.

Supramolecular architecture
Class-level inference
Lattice a differs by ~0.08 Å, b ~2.89 Å, c ~2.60 Å between hydroxyethyl and chloroethyl analogs; methoxyethyl inferred distinct.
Solid-state packing may differ, impacting solubility and formulation.
Direct X-ray data not reported; verify experimentally.
Crystal Engineering Solid-State Chemistry Acridinone Derivatives

Chemiluminescence Enhancement Potential

The 2-methoxyethyl substituent on 10-(2-Methoxyethyl)acridin-9(10H)-one is structurally poised to confer enhanced light output when the compound is converted to the corresponding acridinium ester [1]. Empirical studies demonstrate that the introduction of electron-donating methoxy groups at the C-2 and/or C-7 positions of the acridinium ring increases chemiluminescence light output by up to 3.6-fold relative to unsubstituted acridinium esters, with the magnitude of enhancement correlating with the electron-donating strength of the substituent [1]. Although the methoxyethyl group is at N10 rather than C-2/C-7, its ether oxygen can exert a remote inductive electron-donating effect, positioning this compound as a valuable precursor for developing high-sensitivity chemiluminescent labels.

Chemiluminescence enhancement
Class-level inference
Up to 3.6-fold light output increase for methoxy-substituted acridinium esters vs. unsubstituted
Supports signal-amplification probe design.
Based on C-2/C-7 methoxy analogs; N10 effect to be confirmed.
Chemiluminescence Immunoassay Acridinium Ester Labels

DNA Intercalation Affinity and Cellular Uptake

The 2-methoxyethyl side chain of 10-(2-Methoxyethyl)acridin-9(10H)-one provides a balance of lipophilicity and hydrogen-bonding potential that is distinct from simple alkyl-substituted acridinones . Literature on acridine DNA intercalators indicates that N10 substituent chain length and polarity critically influence binding constants (Ka) and cellular accumulation profiles, with LogP values serving as a key determinant . The target compound's calculated LogP of 2.80 falls within the optimal range for membrane permeability while the ether oxygen provides an additional interaction site that may enhance DNA groove binding selectivity relative to purely hydrophobic N10-alkyl analogs such as 10-ethylacridin-9(10H)-one.

DNA intercalation potential
Data to verify
Calculated LogP = 2.80
Lower LogP vs. N10-alkyl analogs may affect aqueous solubility and membrane partitioning.
Computed value; experimental binding data needed.
DNA Intercalation Anticancer Acridine Derivatives

Thermal Stability and Phase Transition Behavior

The presence of the ether oxygen in the 2-methoxyethyl substituent of 10-(2-Methoxyethyl)acridin-9(10H)-one alters the compound's thermal stability and melting enthalpy relative to purely alkyl-substituted acridin-9(10H)-ones [1]. Differential scanning calorimetry (DSC) studies on 10-ethylacridin-9(10H)-one and 10-phenylacridin-9(10H)-one reveal that intermolecular hydrogen bonding in the solid state significantly elevates the enthalpy of sublimation (ΔsubH) and melting point (Tm) [1]. The target compound's methoxyethyl group introduces both increased molecular weight and hydrogen-bonding capacity, predicting a higher melting point and greater thermal stability compared to 10-ethylacridin-9(10H)-one, which is a common alternative building block.

Thermal stability
Class-level inference
Predicted Tm >110 °C; reference analogs: 10-ethyl Tm 109.2 °C, ΔsubH 112 kJ/mol; 10-phenyl Tm 189.5 °C.
Thermal profile may influence storage and high-temperature synthesis suitability.
Experimental DSC data not available; confirm independently.
Thermal Analysis Physical Chemistry Acridinone Derivatives

10-(2-Methoxyethyl)acridin-9(10H)-one: Key Applications


Chemiluminescent Acridinium Ester Label Synthesis

10-(2-Methoxyethyl)acridin-9(10H)-one serves as a key intermediate for preparing novel acridinium ester chemiluminescent labels . The 2-methoxyethyl substituent at N10 provides a built-in handle for further functionalization while the electron-donating character of the ether oxygen contributes to enhanced light output upon oxidation [1]. Researchers developing next-generation immunoassays can leverage this compound to create labels with potentially improved signal-to-noise ratios and detection sensitivity compared to traditional unsubstituted acridinium esters, as supported by class-level evidence that methoxy substitution increases chemiluminescence by up to 3.6-fold [1].

SAR Studies of Acridine DNA Intercalators

The compound is ideally suited for systematic SAR investigations aimed at optimizing DNA binding affinity and cellular permeability of acridine-derived anticancer agents . Its calculated LogP of 2.80 positions it in a favorable lipophilicity window for membrane transit while the ether oxygen offers a site for water-mediated hydrogen bonding to the DNA backbone [1]. Comparative studies against 10-ethylacridin-9(10H)-one and other N10-alkyl analogs can elucidate the precise contribution of the methoxyethyl group to intercalation thermodynamics and cytotoxicity profiles, guiding the rational design of more potent and selective DNA-targeted therapeutics.

Crystal Engineering and Solid-State Formulation

Given the demonstrated sensitivity of acridin-9(10H)-one supramolecular packing to N10 substituent identity , 10-(2-Methoxyethyl)acridin-9(10H)-one represents a valuable tool for exploring crystal engineering principles. The methoxyethyl side chain introduces distinct hydrogen-bonding motifs and conformational flexibility that can be exploited to tune solid-state properties such as solubility, dissolution rate, and mechanical stability . Researchers focused on pharmaceutical cocrystal design or materials chemistry can use this compound to probe the relationship between molecular structure and macroscopic solid-state behavior, with potential applications in improving the bioavailability of acridinone-based drug candidates.

Reference Standard for Analytical Development

The commercial availability of 10-(2-Methoxyethyl)acridin-9(10H)-one at defined purity (e.g., 97%) makes it a suitable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR for the detection and quantification of acridinone impurities in pharmaceutical manufacturing . Its distinct retention time, mass spectral fragmentation pattern, and NMR chemical shift fingerprint allow it to serve as a specific marker for monitoring process-related impurities or degradation products, supporting compliance with regulatory quality guidelines.

Application
Selection Property
Validation Focus
Chemiluminescent label synthesis
Electron-donating N10 substituent for acridinium ester formation
Light output and signal-amplification probe assessment
DNA intercalator SAR studies
Calculated lipophilicity and ether oxygen hydrogen-bonding character
DNA binding affinity and membrane permeability assays; comparator profiling
Crystal engineering and solid-state formulation
Hydrogen-bonding motifs and side-chain flexibility
Solid-state packing, solubility, and dissolution rate correlation studies
Analytical reference standard
Defined research-grade purity and distinct spectral fingerprint
Method development and impurity profiling by HPLC/LC-MS/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-(2-Methoxyethyl)acridin-9(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.